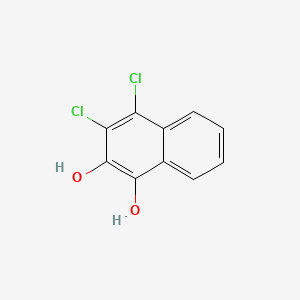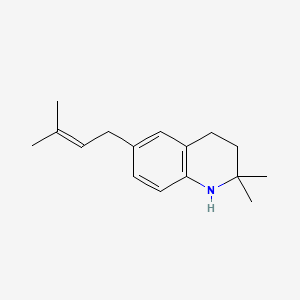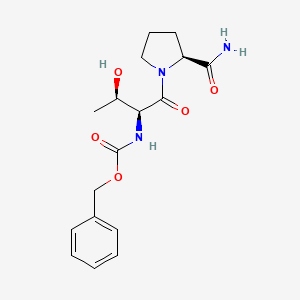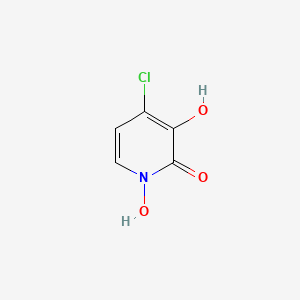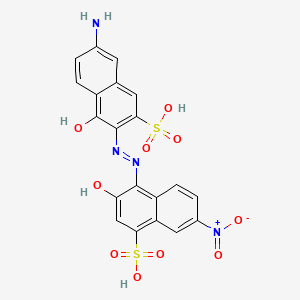![molecular formula C30H44O5 B579054 (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione CAS No. 15371-81-0](/img/structure/B579054.png)
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is a highly oxygenated tetracyclic triterpenoid compound primarily found in the Cucurbitaceae family. This compound is known for its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . It is a derivative of cucurbitacin D, which has been extensively studied for its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione can be synthesized through various chemical reactions. One common method involves the isolation of cucurbitacin D from natural sources such as Ecballium elaterium L. (Cucurbitaceae) and subsequent chemical modifications . The synthetic route typically includes steps like oxidation, reduction, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
科学的研究の応用
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione involves multiple molecular targets and pathways. It exerts its effects by inducing cell cycle arrest, promoting apoptosis, and generating reactive oxygen species (ROS). The compound targets key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and cyclins, leading to the inhibition of cell proliferation .
類似化合物との比較
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activities. Similar compounds include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Studied for its anticancer and antiviral activities.
Cucurbitacin I: Investigated for its role in inhibiting cell migration and invasion.
These compounds share a common tetracyclic triterpenoid structure but differ in their functional groups and biological activities, making this compound a distinct and valuable compound for scientific research and therapeutic applications .
特性
CAS番号 |
15371-81-0 |
|---|---|
分子式 |
C30H44O5 |
分子量 |
484.677 |
InChI |
InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19-22,24,31,34H,10,12-15H2,1-8H3/t17?,19-,20-,21-,22+,24+,27+,28-,29+,30+/m1/s1 |
InChIキー |
HVHMZSVFAYFCMI-YXMBKHKASA-N |
SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(=O)C5(C)C)O)C)C)C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

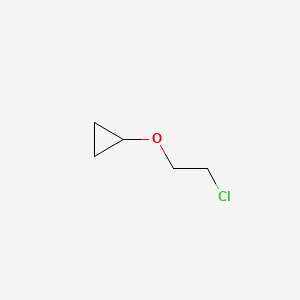
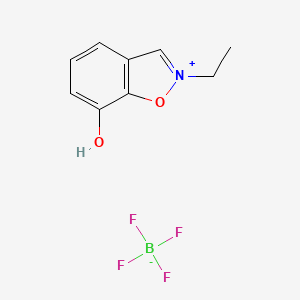
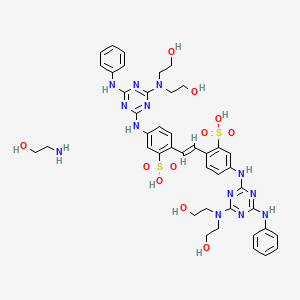
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
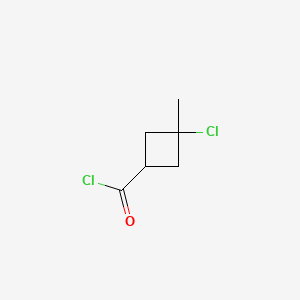
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)
